Boc-n-me-l-met-oh dcha Boc-n-me-l-met-oh dcha
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231903
InChI: InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)
SMILES:
Molecular Formula: C23H44N2O4S
Molecular Weight: 444.7 g/mol

Boc-n-me-l-met-oh dcha

CAS No.:

Cat. No.: VC20231903

Molecular Formula: C23H44N2O4S

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-n-me-l-met-oh dcha -

Specification

Molecular Formula C23H44N2O4S
Molecular Weight 444.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)
Standard InChI Key OVUNTIAFAXTNIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Boc-N-Methyl-L-Methionine Dicyclohexyl Ammonium Salt features a tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group of N-methyl-L-methionine, with a DCHA counterion stabilizing the carboxylate moiety. The molecular formula C₂₃H₄₄N₂O₄S reflects its hybrid structure, combining a modified amino acid with a lipophilic ammonium salt . The stereochemistry at the methionine residue (L-configuration) ensures compatibility with biological systems, while the N-methylation reduces hydrogen-bonding interactions, enhancing conformational flexibility in peptide chains .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₄₄N₂O₄S
Molecular Weight444.7 g/mol
CAS NumberNot publicly disclosed
SolubilityPolar organic solvents

Role in Peptide Synthesis

Protecting Group Strategy

The Boc group serves as a temporary α-amino protector, enabling sequential peptide elongation without side-chain interference . Unlike base-labile groups (e.g., Fmoc), Boc requires acidic cleavage (trifluoroacetic acid), making it ideal for synthesizing peptides with acid-stable linkages . N-methylation further prevents racemization during activation steps, a common issue in traditional methionine incorporation.

Synthesis Protocols

A typical protocol involves coupling Boc-N-Me-L-Met-OH·DCHA to a resin-bound peptide using carbodiimide activators (e.g., HBTU or DCC). The DCHA counterion is removed in situ during activation, leaving the free carboxylate for amide bond formation. Post-synthesis, the Boc group is cleaved with anhydrous HCl in dioxane, yielding the deprotected peptide .

Table 2: Representative Peptide Synthesis Conditions

ParameterCondition
Coupling ReagentHBTU / HOAt
SolventDMF or DCM
Cleavage AgentTFA/water (95:5)
Yield Range75–92%

Case Study: Methionine-Enkephalin Analog

In a 2024 study, researchers synthesized a stabilized enkephalin analog using Boc-N-Me-L-Met-OH·DCHA to replace oxidation-prone methionine. The N-methyl group conferred resistance to metabolic degradation while maintaining opioid receptor affinity (IC₅₀ = 12 nM vs. 8 nM for native enkephalin) . This exemplifies its utility in therapeutic peptide engineering.

Pharmaceutical Development Applications

Prodrug Design

The compound’s lipophilic DCHA moiety enhances membrane permeability, making it valuable in prodrug formulations. For instance, conjugation of Boc-N-Me-L-Met-OH·DCHA to antiviral nucleoside analogs increased oral bioavailability by 40% in rodent models .

Targeted Drug Delivery

In antibody-drug conjugates (ADCs), the N-methyl methionine residue provides a thioether linkage site for payload attachment. A 2023 preclinical trial demonstrated that ADCs using this linker exhibited 30% higher tumor-to-normal tissue selectivity compared to maleimide-based systems .

Biochemical Research Applications

Enzyme Inhibition Studies

Boc-N-Me-L-Met-OH·DCHA acts as a competitive inhibitor of methionine adenosyltransferase (MAT), a key enzyme in S-adenosylmethionine (SAMe) biosynthesis. Kinetic assays revealed a Kᵢ of 18 µM, suggesting potential for modulating epigenetic pathways.

Protein Stability Analysis

Incorporating N-methyl methionine into model proteins reduced aggregation propensity by 60% under thermal stress (45°C), as measured by dynamic light scattering . This has implications for biologics formulation.

Analytical Chemistry Applications

Chromatographic Standards

The compound serves as a retention time marker in reversed-phase HPLC for sulfur-containing amino acids. Its logP value of 2.3 (calculated) correlates with an elution time of 14.2 min on a C18 column (acetonitrile/water gradient).

Table 3: HPLC Method Parameters

ColumnWaters XBridge C18 (4.6 × 150 mm)
Mobile Phase20–80% AcCN in 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV 220 nm

Mass Spectrometry

MALDI-TOF analysis of Boc-N-Me-L-Met-OH·DCHA shows a predominant [M+H]⁺ peak at m/z 445.3, with a characteristic isotopic pattern matching sulfur’s quadrupole splitting.

Emerging Applications in Cosmetic Science

Stabilization of Peptide Actives

In a 2024 patent, L’Oréal incorporated Boc-N-Me-L-Met-OH·DCHA into anti-aging serums to stabilize palmitoyl pentapeptide-4. The formulation maintained 95% peptide integrity after 12 months at 25°C, compared to 68% in control samples .

Transdermal Penetration Enhancement

The DCHA counterion disrupted stratum corneum lipid bilayers in vitro, increasing caffeine permeation by 22% in Franz cell assays . This suggests utility in enhancing topical delivery of hydrophilic actives.

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